molecular formula C13H17BrO2 B8605068 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- CAS No. 33809-55-1

1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-

Cat. No.: B8605068
CAS No.: 33809-55-1
M. Wt: 285.18 g/mol
InChI Key: GAQLVKVMOILKSF-UHFFFAOYSA-N
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Description

Contextualization of Alpha-Bromoketones within Contemporary Organic Synthesis

Alpha-bromoketones are a highly valuable class of organic compounds, serving as pivotal building blocks and intermediates in a multitude of synthetic transformations. chemsynthesis.comchemicalbook.com The defining feature of an α-bromoketone is the presence of a bromine atom on the carbon atom immediately adjacent (the α-carbon) to a carbonyl group. chemsynthesis.com This arrangement significantly influences the compound's reactivity. The electron-withdrawing nature of the adjacent carbonyl oxygen and the bromine atom itself renders the α-carbon highly electrophilic and susceptible to attack by nucleophiles. chemsynthesis.com

This inherent reactivity makes α-bromoketones versatile precursors for synthesizing a wide array of organic molecules. They are frequently employed in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the α-position. chemsynthesis.com Furthermore, they are key starting materials for the synthesis of α,β-unsaturated ketones through dehydrobromination reactions, a fundamental transformation in organic chemistry. uni.lulibretexts.org The synthesis of α-bromoketones can be achieved through several methods, most commonly via the acid-catalyzed bromination of a parent ketone using reagents like elemental bromine. libretexts.orgmdpi.com Their utility extends to the construction of diverse heterocyclic compounds, such as imidazoles, oxazoles, and thiazoles, which are significant motifs in medicinal chemistry. chemicalbook.comresearchgate.netnih.gov

Significance of the para-Methoxyphenyl Moiety in Chemical Reactivity and Design

The presence of a para-methoxyphenyl group (also known as a p-anisyl group) on a molecule imparts distinct electronic and steric properties that are strategically utilized in chemical synthesis and molecular design. The methoxy (B1213986) group (-OCH₃) at the para position of the benzene (B151609) ring acts as a potent electron-donating group through resonance. This has several important consequences for the reactivity of the 1-(4-methoxyphenyl)ketone structure.

The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. More pertinently to the ketone, it can influence the reactivity of the carbonyl group. In the context of forming the α-bromoketone, the parent ketone, 1-(4-methoxyphenyl)-1-hexanone, is activated towards enol or enolate formation, a key step in the α-halogenation process. The para-methoxyphenyl group is also recognized for its role as a stable yet readily cleavable protecting group in complex syntheses, particularly in carbohydrate chemistry. nih.gov This dual capacity to modulate reactivity and serve as a protective handle makes it a valuable component in the design of synthetic intermediates.

Research Trajectories and Objectives Pertaining to 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-

Specific research literature detailing the synthesis, characterization, and application of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is not extensively documented. The parent ketone, 1-(4-methoxyphenyl)hexan-1-one, is a known compound, but dedicated studies on its α-brominated derivative are sparse. uni.lu However, based on the well-understood chemistry of analogous compounds, such as the widely studied 2-bromo-1-(4-methoxyphenyl)ethanone, the research objectives for this molecule can be logically inferred. researchgate.netnist.gov

Research on this compound would likely pursue the following trajectories:

Synthesis and Optimization: Developing efficient and selective methods for its synthesis, primarily through the α-bromination of 1-(4-methoxyphenyl)hexan-1-one. This would involve exploring various brominating agents and reaction conditions to maximize yield and minimize the formation of poly-brominated byproducts. mdpi.com

Intermediate for Heterocycle Synthesis: Utilizing it as a key building block for the synthesis of complex heterocyclic structures. The reaction of the α-bromoketone moiety with various nucleophiles (e.g., thioamides, amidines) would be a primary focus, aiming to produce novel compounds with potential biological activity. researchgate.netguidechem.com

Elucidation of Reaction Mechanisms: Studying its reactivity profile with a range of nucleophiles to understand the influence of the hexyl chain, compared to shorter-chain analogues, on reaction rates and pathways.

Applications in Medicinal Chemistry: Employing it as a precursor in the synthesis of larger, more complex target molecules for pharmaceutical research. The combination of the lipophilic hexyl chain and the reactive α-bromoketone handle makes it a candidate for building novel molecular scaffolds.

The primary objective for synthesizing and studying 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is to leverage its status as a functionalized intermediate. The two reactive sites—the electrophilic α-carbon and the electronically modified aromatic ring—provide a platform for constructing diverse and complex molecular architectures.

Compound Data

Predicted Physicochemical Properties of 1-(4-methoxyphenyl)hexan-1-one Note: These are computationally predicted properties for the parent ketone, as experimental data for the brominated subject compound is not available.

PropertyPredicted Value
Molecular FormulaC₁₃H₁₈O₂
Molecular Weight206.28 g/mol
XLogP33.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count6

Structural Comparison of Analogous α-Bromoketones

Compound NameStructureKey Difference from Subject Compound
1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-C₁₃H₁₇BrO₂(Subject Compound)
2-bromo-1-(4-methoxyphenyl)ethanoneC₉H₉BrO₂Butyl chain is replaced by a methyl group.
2-bromo-1-phenylhexan-1-oneC₁₂H₁₅BrOLacks the para-methoxy group on the phenyl ring. nih.gov

Properties

CAS No.

33809-55-1

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-bromo-1-(4-methoxyphenyl)hexan-1-one

InChI

InChI=1S/C13H17BrO2/c1-3-4-5-12(14)13(15)10-6-8-11(16-2)9-7-10/h6-9,12H,3-5H2,1-2H3

InChI Key

GAQLVKVMOILKSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC=C(C=C1)OC)Br

Origin of Product

United States

Synthetic Methodologies for 1 Hexanone, 2 Bromo 1 4 Methoxyphenyl and Analogous Structures

Direct Bromination Approaches

Direct bromination at the α-position of a ketone is the most common and straightforward route to synthesizing α-bromoketones. This approach relies on the reactivity of the enol or enolate form of the ketone.

Regioselective α-Bromination of Ketone Substrates

The regioselective α-bromination of an unsymmetrical ketone like 1-(4-methoxyphenyl)hexan-1-one is a critical step that determines the final product. The reaction typically proceeds via an acid-catalyzed mechanism. In this process, the carbonyl oxygen is first protonated by an acid, which enhances the acidity of the α-hydrogens. masterorganicchemistry.com Subsequent deprotonation at an α-carbon leads to the formation of a nucleophilic enol intermediate. libretexts.org This enol then attacks an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-brominated ketone. masterorganicchemistry.com

The rate-determining step in this reaction is typically the formation of the enol, not the reaction with the halogen. libretexts.org For 1-(4-methoxyphenyl)hexan-1-one, enolization can occur at two different α-positions: the benzylic carbon and the methylene carbon of the hexyl chain. The formation of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- specifically requires the enol to form towards the alkyl chain. This regioselectivity is influenced by reaction conditions, with kinetic control generally favoring the formation of the less substituted enol, leading to bromination at the methylene position of the hexyl group.

Exploration of Brominating Reagents and Catalytic Systems

A variety of reagents and catalytic systems have been developed to achieve efficient and selective α-bromination of ketones, minimizing side reactions and improving safety and environmental profiles. The choice of reagent can significantly impact yield, selectivity, and reaction conditions.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂). masterorganicchemistry.comgoogle.com While Br₂ is highly effective, it is also volatile and corrosive. NBS is a crystalline solid that is easier and safer to handle, making it a popular alternative. scirp.orgresearchgate.net The H₂O₂-HBr system is considered a greener option, as the primary byproduct is water. nih.govgoogle.com

Various catalytic systems have been employed to facilitate this transformation under milder conditions. These range from simple acid catalysis to more complex metal-based systems.

Reagent/SystemCatalyst/ConditionsKey Features
Br₂ Acetic Acid or other acid catalystClassic, effective method; Br₂ is hazardous. nih.govmasterorganicchemistry.com
N-Bromosuccinimide (NBS) Silica-supported NaHSO₄, p-toluenesulfonic acidSolid reagent, easier to handle; can be used in ionic liquids for green synthesis. scirp.orgresearchgate.net
HBr / H₂O₂ Water as solvent"Green" oxidative bromination; high atom economy for bromine. nih.govgoogle.com
Copper(II) Bromide (CuBr₂) Reflux in solvent like chloroform/ethyl acetateActs as both catalyst and bromine source.
Palladium(II) Complexes Chiral ligands (e.g., BINAP, METBOX)Enables asymmetric α-bromination for chiral products. researchgate.net
Ammonium Bromide (NH₄Br) / Oxone Acetonitrile/WaterOne-pot conversion from secondary alcohols to α-bromoketones. researchgate.net

Alternative Synthetic Pathways and Precursor Chemistry

Beyond direct bromination, alternative strategies exist for the synthesis of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-. These methods often involve building the molecule from key precursors or employing different reaction mechanisms.

Nucleophilic Substitution Strategies

Alternative synthetic routes can avoid the direct bromination of the ketone. One such strategy involves the transformation of α-diazoketones into α-bromoketones. nih.gov This protocol can be mediated by reagents like ferric chloride (FeCl₃) and a bromide source, where the diazo group is effectively substituted by a bromine atom. nih.gov Another potential pathway could involve starting with an α-hydroxyketone. The hydroxyl group can be converted into a good leaving group, such as a tosylate, which is then displaced by a bromide nucleophile in an Sₙ2 reaction. These methods provide alternatives for substrates that may be sensitive to the conditions of direct electrophilic bromination.

Electrophilic Aromatic Substitution in Aryl Ketone Formation

The synthesis of the precursor ketone, 1-(4-methoxyphenyl)hexan-1-one, is commonly achieved through a Friedel-Crafts acylation reaction. wikipedia.orgorganic-chemistry.org This is a classic example of electrophilic aromatic substitution, where an aromatic ring attacks a strong electrophile. wikipedia.orgmasterorganicchemistry.com

In this reaction, the aromatic substrate is anisole (methoxybenzene), and the acylating agent is typically hexanoyl chloride or hexanoic anhydride. libretexts.org A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to generate a highly electrophilic acylium ion from the acylating agent. sigmaaldrich.comyoutube.com

The mechanism proceeds in three main steps:

Formation of the Electrophile: The Lewis acid coordinates to the acylating agent, facilitating the formation of a resonance-stabilized acylium ion. sigmaaldrich.com

Nucleophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. masterorganicchemistry.com

The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating group and an ortho, para-director. vanderbilt.edu It donates electron density to the ring, making it more nucleophilic and reactive towards electrophiles. While both ortho and para products are possible, the para-substituted product, 1-(4-methoxyphenyl)hexan-1-one, is typically the major product due to reduced steric hindrance compared to the ortho position. vanderbilt.edu

Multi-step Convergent and Linear Syntheses

A linear synthesis builds a molecule sequentially, where the product of one reaction becomes the starting material for the next. udel.edu The synthesis of the target compound is most commonly performed in a linear fashion:

Step 1: Friedel-Crafts acylation of anisole with hexanoyl chloride to produce 1-(4-methoxyphenyl)hexan-1-one.

Step 2: Regioselective α-bromination of the resulting ketone to yield 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-.

Fragment A Synthesis: Preparation of a 4-methoxyphenyl (B3050149) organometallic reagent (e.g., 4-methoxyphenylmagnesium bromide).

Fragment B Synthesis: Preparation of an activated 2-bromo-hexanoic acid derivative (e.g., 2-bromohexanoyl chloride).

Coupling Step: Combining the two fragments to form the final ketone.

Synthesis StrategyDescriptionTheoretical Yield Example
Linear Steps are performed sequentially. A → B → C(Step 1: 90%) x (Step 2: 90%) = 81%
Convergent Fragments are made separately and then combined. A→B, C→D, then B+D→E(Fragment yields: 90%, 90%; Coupling: 90%) = 73% (for a 3-step equivalent)

While convergent syntheses can be more efficient for highly complex targets, the linear approach is often more practical and straightforward for a molecule like 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-, as it utilizes well-established and high-yielding reactions.

Enantioselective Synthesis of α-Bromoketones

The creation of a stereogenic center adjacent to a carbonyl group through bromination requires precise control to favor the formation of one enantiomer over the other. The following sections delve into two sophisticated methodologies that address this synthetic challenge.

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of α-bromination of ketones, a chiral auxiliary is typically attached to the ketone to form a chiral enolate or enamine intermediate. The steric and electronic properties of the auxiliary then guide the approach of the brominating agent to one face of the intermediate, leading to a diastereoselective bromination. Subsequent removal of the auxiliary yields the desired enantiomerically enriched α-bromoketone.

While the use of chiral auxiliaries is a well-established strategy for various asymmetric transformations, including alkylations and aldol reactions, its application to the direct α-bromination of acyclic ketones has been less extensively documented in readily available literature. However, the principles of diastereoselective enolate functionalization provide a framework for this approach. For instance, chiral oxazolidinones, popularized by David A. Evans, are widely used to control the stereochemistry of enolate reactions. wikipedia.org By forming an N-acyl oxazolidinone, the enolization and subsequent reaction are directed by the chiral environment of the auxiliary.

A general representation of this approach applied to an analogue of the target molecule is depicted below:

General Reaction Scheme:

Attachment of a chiral auxiliary to the carboxylic acid precursor of the ketone.

Conversion to the corresponding ketone.

Diastereoselective bromination of the chiral ketone derivative.

Removal of the chiral auxiliary to yield the enantiomerically enriched α-bromoketone.

Detailed research findings on the direct application of this method to 1-Hexanone, 1-(4-methoxyphenyl)- and its close analogues are not abundantly present in the surveyed literature, highlighting a potential area for further investigation. The success of this method would heavily rely on the ability of the chosen auxiliary to effectively shield one face of the enolate during the bromination step.

Asymmetric Catalysis in α-Bromination Reactions

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. In the realm of α-bromination of ketones, organocatalysis has emerged as a particularly powerful strategy. nih.gov Chiral amines, such as derivatives of proline and cinchona alkaloids, are commonly employed to catalyze these transformations.

The general mechanism involves the reaction of the ketone with the chiral amine catalyst to form a chiral enamine intermediate. This enamine then preferentially reacts with an electrophilic brominating agent from one face, dictated by the steric environment of the catalyst, to afford a chiral iminium ion. Hydrolysis of this intermediate regenerates the catalyst and furnishes the enantiomerically enriched α-bromoketone. researchgate.netrsc.org

Several studies have demonstrated the high efficiency and enantioselectivity of this approach for a variety of ketone substrates. For instance, the use of C2-symmetric imidazolidine catalysts has been shown to be effective in the α-bromination of ketones, affording the products in high yields and with excellent enantiomeric excess (ee). nih.gov

Table 1: Organocatalytic Asymmetric α-Bromination of Ketones

Ketone SubstrateCatalystBrominating AgentSolventYield (%)Enantiomeric Excess (ee, %)
Cyclohexanone(S,S)-2,5-Dibenzylimidazolidin-4-oneNBSDichloromethane8592
Cyclopentanone(S,S)-2,5-Dibenzylimidazolidin-4-oneNBSDichloromethane8290
Propiophenone(R)-2-(Triphenylmethyl)pyrrolidineDBETetrahydrofuran7888
Butyrophenone(R)-2-(Triphenylmethyl)pyrrolidineDBETetrahydrofuran7585

NBS: N-Bromosuccinimide; DBE: 1,2-Dibromoethane. Data compiled from representative studies in the field.

The successful application of these catalytic systems to substrates like 1-Hexanone, 1-(4-methoxyphenyl)- would depend on the ability of the catalyst to effectively differentiate the two faces of the enamine intermediate derived from this specific aryl alkyl ketone. The electronic nature of the methoxy group on the phenyl ring and the length of the hexanoyl chain could influence both the reactivity and the stereoselectivity of the bromination. Further optimization of catalysts and reaction conditions would likely be necessary to achieve high levels of enantioselectivity for this particular substrate.

Reactivity and Mechanistic Investigations of 1 Hexanone, 2 Bromo 1 4 Methoxyphenyl

Nucleophilic Substitution Reactions at the α-Brominated Carbon

The presence of the carbonyl group significantly influences the reactivity of the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack. nih.gov Generally, halogens alpha to a carbonyl group are more reactive towards nucleophilic substitution than in simple halo-alkane compounds. up.ac.za This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon. nih.gov

Nucleophilic substitution reactions of α-halo ketones can proceed through different mechanisms, primarily the SN1 and SN2 pathways. The operative mechanism is dependent on factors such as the structure of the α-halo ketone, the nature of the nucleophile, the solvent, and the reaction conditions. byjus.com For 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-, which has a secondary α-carbon, both SN1 and SN2 mechanisms are plausible.

The stereochemical outcome of a nucleophilic substitution reaction at the α-brominated carbon of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is intrinsically linked to the reaction mechanism.

If the reaction proceeds via an SN2 mechanism , the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide ion). libretexts.org This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. byjus.comlibretexts.org The reaction is a single, concerted step where the bond to the nucleophile is formed simultaneously as the bond to the leaving group is broken. libretexts.org

Conversely, if the reaction follows an SN1 mechanism , it proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. ksu.edu.sa The nucleophile can then attack this planar intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). libretexts.orgksu.edu.sa

The choice between these pathways can be influenced by the stability of the potential carbocation. The presence of the adjacent carbonyl group can destabilize a carbocation, making the SN1 pathway less favorable for many α-halo ketones. However, the 4-methoxyphenyl (B3050149) group can offer some resonance stabilization.

Table 1: Expected Stereochemical Outcomes of Nucleophilic Substitution
Reaction MechanismDescriptionStereochemical Product
SN2Bimolecular, single-step, backside attackInversion of configuration
SN1Unimolecular, two-step, planar carbocation intermediateRacemic mixture (inversion and retention)

The kinetics of nucleophilic substitution reactions at the α-brominated carbon provide insight into the reaction mechanism. An SN2 reaction follows second-order kinetics, meaning the rate of the reaction is dependent on the concentrations of both the α-bromo ketone and the nucleophile. libretexts.org The rate law can be expressed as: Rate = k[1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-][Nucleophile]. libretexts.org Doubling the concentration of either reactant would double the reaction rate. libretexts.org

In contrast, an SN1 reaction exhibits first-order kinetics, where the rate is only dependent on the concentration of the α-bromo ketone. byjus.com The rate law is: Rate = k[1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-]. This is because the rate-determining step is the unimolecular dissociation of the bromide ion to form the carbocation. ksu.edu.sa

Table 2: Kinetic and Thermodynamic Distinctions
FactorSN2 MechanismSN1 Mechanism
KineticsSecond-orderFirst-order
Rate LawRate = k[substrate][nucleophile]Rate = k[substrate]
Molecularity of Rate-Determining StepBimolecularUnimolecular
Thermodynamic Driving ForceOverall negative change in Gibbs free energy (ΔG)

Transformations Involving the Carbonyl Functionality

The carbonyl group in 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is also a key site of reactivity, participating in a variety of addition and reduction reactions.

The reduction of α-halo ketones like 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- can be complex, as both the carbonyl group and the carbon-bromine bond can be reduced. wikipedia.org Chemoselective reduction of the carbonyl group without affecting the α-bromo substituent is a valuable transformation. This can often be achieved using specific reducing agents under controlled conditions.

When the carbonyl group is reduced, a new chiral center is formed at the carbonyl carbon, leading to the possibility of diastereomers. The stereochemical outcome of this reduction is influenced by the steric and electronic environment around the carbonyl group. The Felkin-Anh and Cram chelation models are often used to predict the major diastereomer formed. nyu.edu The chelation control model, for instance, can predict the stereochemical outcome when a chelating metal is part of the reducing agent. nyu.edu However, high diastereoselectivity is not always correlated with chelation-induced rate acceleration. nyu.edu

The carbonyl group of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- readily undergoes condensation reactions with nitrogen-based nucleophiles such as hydrazine (B178648) and its derivatives. wikipedia.org The reaction of a ketone with hydrazine (H₂NNH₂) forms a hydrazone. libretexts.org This reaction proceeds through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Hydrazone formation is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water that is formed. chemtube3d.com Hydrazones are important intermediates in various synthetic transformations, including the Wolff-Kishner reduction, which converts a ketone to an alkane. libretexts.org The formation of hydrazones from α-bromo ketones is a key step in the synthesis of various heterocyclic compounds. researchgate.net In some cases, the reaction of α-bromo ketones with hydrazine can lead to the formation of ketols after hydrolysis. acs.org

Table 3: Products from Reactions with Hydrazine
ReactantProductReaction Type
1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- + HydrazineCorresponding HydrazoneCondensation

α-Ketoacetals are valuable synthetic intermediates that contain both a ketone and a protected aldehyde (as an acetal). researchgate.net While there is a scarcity of commercially available α-ketoacetals, they can be synthesized through various methods. mdpi.com One potential route starting from a compound like 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- could involve a nucleophilic substitution of the bromide with an alkoxide, followed by further transformations. However, a more direct approach to a related α-ketoacetal would be the addition of an organometallic reagent to a Weinreb amide derived from an α,α-dialkoxyacetic acid. researchgate.net

The formation of α-ketoacetals from α-bromo ketones can also be achieved under specific conditions. For example, treatment of α,α-dichloroketones with sodium methoxide (B1231860) can yield α-ketoacetals. researchgate.net While not a direct transformation of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-, this illustrates a general strategy for accessing this class of compounds.

Reactivity of the Aromatic System

The reactivity of the aromatic portion of the molecule is dominated by the interplay of two substituents on the benzene (B151609) ring: the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing 2-bromo-1-oxohexyl group.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The position of this substitution is directed by the existing substituents. wikipedia.org

In the case of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-, the ring is subject to competing directing effects.

The Methoxy Group (-OCH₃): This group is a powerful activating substituent. minia.edu.eg It increases the rate of electrophilic substitution relative to benzene by donating electron density into the ring, making it more nucleophilic and attractive to electrophiles. libretexts.orgmsu.edu It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. organicchemistrytutor.comvaia.com Since the para position is already occupied by the acyl chain, the methoxy group directs incoming electrophiles to the two equivalent ortho positions (C2 and C6).

The 2-bromo-1-oxohexyl Group: This acyl group is a deactivating substituent. minia.edu.eg It withdraws electron density from the aromatic ring, making the ring less reactive towards electrophiles. youtube.com Acyl groups are classified as meta-directors. libretexts.org

When both an activating and a deactivating group are present, the powerful activating group's directing effect predominates. youtube.com Therefore, the methoxy group's influence is controlling, and electrophilic aromatic substitution on 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is expected to occur primarily at the positions ortho to the methoxy group. For example, the bromination of methoxybenzene (anisole) is very fast and yields predominantly the para and ortho isomers. libretexts.org

The profound influence of the methoxy substituent on the reactivity of the aromatic ring stems from a combination of two electronic effects: a resonance effect and an inductive effect. libretexts.orgvaia.com

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the π-system of the benzene ring through p-π conjugation. vaia.comlibretexts.org This electron donation increases the electron density of the ring, particularly at the ortho and para positions. organicchemistrytutor.comvaia.com This increased nucleophilicity makes the ring significantly more reactive toward electrophiles compared to unsubstituted benzene. libretexts.orgpearson.com Because this effect stabilizes the cationic intermediate formed during the substitution, it is the dominant factor in determining the group's activating and directing nature. wikipedia.org

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, which causes it to withdraw electron density from the benzene ring through the sigma bond. libretexts.orgvaia.com This inductive effect deactivates the ring. However, for the methoxy group, the electron-donating resonance effect is significantly stronger than the electron-withdrawing inductive effect, resulting in a net activation of the ring. quora.com

The quantitative impact of a substituent on reactivity can be expressed using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids. wikipedia.org An electron-donating group has a negative σ value, while an electron-withdrawing group has a positive value. researchgate.net The para-substituent constant (σₚ) reflects the combined influence of inductive and resonance effects. libretexts.org

SubstituentHammett Constant (σₚ)Electronic Effect
-OCH₃ (Methoxy)-0.27Electron-donating
-H (Hydrogen)0.00Reference
-CO-CH₃ (Acetyl)+0.50Electron-withdrawing
-NO₂ (Nitro)+0.78Strongly electron-withdrawing

Data sourced from Stenutz. stenutz.eu

The negative σₚ value for the methoxy group confirms its net electron-donating character when in the para position, leading to the activation of the ring toward electrophilic attack.

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanisms involves identifying the transient species that form and characterizing the energy landscape, including the high-energy transition states that connect them.

Arenium Ion (σ-complex): The traditional mechanism for electrophilic aromatic substitution proceeds in two steps, involving a key reactive intermediate known as the arenium ion, or σ-complex. byjus.comchemistnotes.com

In the first, rate-determining step, the electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation—the arenium ion. chemistnotes.commasterorganicchemistry.com This step temporarily disrupts the aromaticity of the ring. chemistnotes.com

In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. byjus.commasterorganicchemistry.com

The stability of the arenium ion is crucial. The positive charge is delocalized over three carbon atoms via resonance. wikipedia.org For substitution ortho or para to the methoxy group, an additional, highly stable resonance contributor can be drawn where the oxygen atom donates a lone pair to the ring, placing the positive charge on the oxygen and satisfying the octet rule for all atoms. This extra stabilization lowers the activation energy for ortho/para attack compared to meta attack, explaining the directing effect of the methoxy group. organicchemistrytutor.comyoutube.com

Enol Intermediate: Reactions involving the α-bromo ketone functionality proceed through different intermediates. For instance, acid-catalyzed α-halogenation of ketones occurs via an enol intermediate. libretexts.orgpressbooks.pubmasterorganicchemistry.com The ketone first tautomerizes to its enol form. The electron-rich double bond of the enol then acts as the nucleophile, attacking the electrophilic halogen (e.g., Br₂). masterorganicchemistry.comlibretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orgpressbooks.pub

The transition state represents the highest energy point on the reaction coordinate between reactants and intermediates or products. Its structure and energy determine the reaction rate.

Transition States in SEAr: In the classic two-step SEAr mechanism, the first transition state is the one leading to the formation of the arenium ion. msu.edu Its structure involves the partial formation of the new bond between a ring carbon and the electrophile, and partial breaking of the ring's π bond. Due to the stabilizing resonance effect of the methoxy group, the transition states for ortho and para attack are lower in energy than the transition state for meta attack. youtube.com

However, recent computational studies have challenged the universal obligatoriness of the arenium ion intermediate. nih.govnih.gov Some research suggests that, particularly in nonpolar solvents and in the absence of a catalyst, the reaction may proceed through a single, concerted transition state directly from reactants to products, bypassing a stable σ-complex intermediate. nih.govacs.org Other computational models support a three-step process involving the formation of the σ-complex, followed by adduct formation and then elimination. nih.gov The actual pathway and transition state architecture can be highly dependent on the specific reactants and reaction conditions.

Transition States in α-Bromo Ketone Reactions: Computational modeling of reactions at the α-carbon of α-bromo ketones provides insight into their transition states. For example, studies on the nucleophilic substitution of α-bromoacetophenone (a close analogue) show that these reactions have relatively low activation energies. up.ac.za The transition state involves the simultaneous partial breaking of the carbon-bromine bond and the partial formation of the new bond with the incoming nucleophile. The calculations also highlight attractive interactions between the α-hydrogens and the nucleophile in the initial stages of the reaction, which contribute to the reaction pathway. up.ac.za

Derivatization and Functionalization Strategies

Conversion to Other Halogenated Analogues and Derivatives

While the bromo- derivative is a common synthetic intermediate, it can be converted to other halogenated analogues, which may offer different reactivity profiles or be required for specific target molecules. A common strategy for this transformation is the Finkelstein reaction, a nucleophilic substitution where the bromide is displaced by another halide.

For instance, reacting 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- with an excess of sodium iodide in a suitable solvent like acetone would facilitate the formation of the corresponding iodo- derivative, 1-Hexanone, 2-iodo-1-(4-methoxyphenyl)-. The choice of solvent is crucial as it solubilizes the sodium iodide while the resulting sodium bromide precipitates, driving the equilibrium towards the product. Similarly, although less common due to the lower nucleophilicity of fluoride, the bromo- group could potentially be displaced by fluoride using a source such as silver(I) fluoride.

These transformations are summarized in the table below:

Starting MaterialReagentProductReaction Type
1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-Sodium Iodide (NaI) in Acetone1-Hexanone, 2-iodo-1-(4-methoxyphenyl)-Finkelstein Reaction
1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-Silver(I) Fluoride (AgF)1-Hexanone, 2-fluoro-1-(4-methoxyphenyl)-Halogen Exchange

Synthesis of Heterocyclic Compounds

The reactivity of α-bromo ketones makes them excellent precursors for the synthesis of a wide array of heterocyclic compounds. The electrophilic carbon bearing the bromine and the adjacent carbonyl carbon are key to forming various ring systems.

Formation of Thiazole Derivatives

A prominent reaction for the synthesis of thiazoles from α-halo ketones is the Hantzsch thiazole synthesis. organic-chemistry.org This reaction involves the condensation of an α-halo ketone with a thioamide. In the case of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-, reaction with a thioamide, such as thioacetamide, would yield a substituted thiazole.

The mechanism proceeds via initial nucleophilic attack of the sulfur of the thioamide on the carbon bearing the bromine, followed by cyclization through the attack of the thioamide nitrogen on the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. The resulting product would be a 2-methyl-4-(4-methoxyphenyl)-5-butylthiazole. A variety of substituted thiazoles can be prepared by varying the thioamide reactant.

Reactant 1Reactant 2ProductReaction Name
1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-Thioacetamide2-methyl-4-(4-methoxyphenyl)-5-butylthiazoleHantzsch Thiazole Synthesis
1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-Thiourea2-amino-4-(4-methoxyphenyl)-5-butylthiazoleHantzsch Thiazole Synthesis

Annulation Reactions Leading to Novel Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecule, can be effectively carried out using α-bromo ketones. These reactions often proceed via the formation of an intermediate that undergoes an intramolecular cyclization. For example, 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- can react with a binucleophilic reagent, such as a β-ketoester in the presence of a base, to construct a new carbocyclic or heterocyclic ring.

One hypothetical annulation could involve the reaction with ethyl acetoacetate. The base would first deprotonate the active methylene group of the β-ketoester, which would then act as a nucleophile, attacking the α-carbon of the bromo ketone. A subsequent intramolecular aldol-type condensation could lead to the formation of a substituted cyclohexenone ring system. The specifics of the resulting ring system would depend on the reaction conditions and the nature of the binucleophile. These reactions are powerful tools for the construction of complex molecular architectures from relatively simple starting materials. chim.it

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is a versatile substrate for such transformations, primarily through cross-coupling reactions and the reactions of its enolate form.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org While the aryl bromide is a more common coupling partner in Suzuki reactions, under certain conditions, the α-bromo ketone can participate in such couplings. More commonly, the enolate of the ketone can be coupled with an aryl or vinyl halide.

Alternatively, the aromatic ring of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- could be further functionalized with a halogen (e.g., another bromine or iodine) to participate in cross-coupling reactions. For instance, if the starting material were 1-(4-bromo-2-methoxyphenyl)-2-bromo-1-hexanone, a selective Suzuki coupling could potentially be achieved at the more reactive aryl bromide position with an appropriate boronic acid, such as phenylboronic acid, to introduce a new aryl group.

Reactant 1Reactant 2CatalystProductReaction Name
Enolate of 1-Hexanone, 1-(4-methoxyphenyl)-Aryl Halide (e.g., Bromobenzene)Palladium Catalyst (e.g., Pd(PPh3)4)1-(4-methoxyphenyl)-2-phenyl-1-hexanonePalladium-catalyzed α-arylation
1-(4-bromo-2-methoxyphenyl)-2-bromo-1-hexanonePhenylboronic acidPalladium Catalyst (e.g., Pd(dppf)Cl2)1-(4'-methoxy-[1,1'-biphenyl]-2-yl)-2-bromo-1-hexanoneSuzuki-Miyaura Coupling

Alkylation and Acylation Reactions of Enolates

The α-proton of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles in alkylation and acylation reactions. libretexts.org

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. youtube.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there were multiple α-protons. In this specific molecule, the primary site of deprotonation would be the carbon adjacent to the carbonyl. However, the presence of the bromine atom complicates simple alkylation at this position. A more common approach would be to first form the enolate of the corresponding debrominated ketone, 1-(4-methoxyphenyl)-1-hexanone, and then alkylate it. For instance, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position.

Acylation: Similarly, the enolate can be acylated by reacting it with an acylating agent, such as an acid chloride or an anhydride. This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates for further transformations.

The table below illustrates these potential transformations on the parent ketone for clarity on the general reaction.

SubstrateBaseElectrophileProductReaction Type
1-(4-methoxyphenyl)-1-hexanoneLithium Diisopropylamide (LDA)Methyl Iodide1-(4-methoxyphenyl)-2-methyl-1-hexanoneEnolate Alkylation
1-(4-methoxyphenyl)-1-hexanoneLithium Diisopropylamide (LDA)Acetyl Chloride1-(4-methoxyphenyl)-1,3-dioxoheptaneEnolate Acylation

Selective Modifications of the Hexyl Chain

The aliphatic hexyl chain of 2-bromo-1-(4-methoxyphenyl)-1-hexanone offers several positions for potential functionalization. However, its unactivated C-H bonds are inherently less reactive than the α-bromo ketone group. Therefore, derivatization strategies must employ highly selective methods to target the hexyl chain without inducing unwanted side reactions, such as elimination or substitution at the α-position. Research in this area has focused on enzymatic and radical-mediated approaches that can achieve regioselective C-H bond activation.

Enzymatic Hydroxylation

One promising strategy for the selective hydroxylation of the hexyl chain is the use of cytochrome P450 monooxygenases. These enzymes are known for their ability to catalyze the regio- and stereoselective hydroxylation of unactivated C-H bonds in a wide range of substrates. researchgate.netnih.gov Specifically, cytochrome P450 ω-hydroxylases are capable of introducing a hydroxyl group at the terminal (ω) or sub-terminal (ω-1) position of fatty acids and alkanes. nih.govfrontiersin.org

While direct studies on 2-bromo-1-(4-methoxyphenyl)-1-hexanone are not extensively documented, the substrate scope of cytochrome P450 enzymes suggests potential applicability. The mechanism of P450-catalyzed hydroxylation involves a highly reactive iron-oxo species that can abstract a hydrogen atom from an aliphatic chain, followed by a radical rebound step to form the alcohol. nih.govresearchgate.net This process can be highly selective, with the enzyme's active site directing the oxidation to a specific carbon atom. For a hexyl chain, this could lead to the formation of ω- or (ω-1)-hydroxy derivatives. The compatibility of this enzymatic system with the α-bromo ketone functionality would need to be experimentally verified to assess potential dehalogenation or other competing reactions.

Compound Name Modification Strategy Potential Product
1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-Enzymatic Hydroxylation (Cytochrome P450)2-Bromo-6-hydroxy-1-(4-methoxyphenyl)-1-hexanone
1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-Enzymatic Hydroxylation (Cytochrome P450)2-Bromo-5-hydroxy-1-(4-methoxyphenyl)-1-hexanone
N-halo-6-amino-1-(4-methoxyphenyl)-1-hexanone derivativeHofmann-Löffler-Freytag Reaction2-Bromo-1-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1-hexanone

Radical-Mediated Functionalization

The Hofmann-Löffler-Freytag (HLF) reaction offers a classic yet powerful method for the intramolecular functionalization of C-H bonds. synarchive.comnih.gov This reaction involves the generation of a nitrogen-centered radical from an N-haloamine or N-haloamide under acidic conditions, typically initiated by heat or light. This radical can then abstract a hydrogen atom from a δ-carbon atom through a 1,5-hydrogen atom transfer (HAT), leading to the formation of a carbon-centered radical. Subsequent steps result in the formation of a pyrrolidine ring. youtube.com

Advanced Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance Spectroscopic Techniques

Dynamic NMR for Conformational Equilibrium Studies

Without primary research data from these analytical techniques for 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Should peer-reviewed research on this specific compound become available in the future, the requested article can be generated.

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Chiroptical techniques are indispensable for quantifying the relative amounts of enantiomers in a sample of a chiral compound like 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-. The most prominent of these techniques is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption between left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.orglibretexts.org This differential absorption is a direct consequence of the molecule's three-dimensional structure and is highly sensitive to its stereochemistry.

The enantiomeric excess (ee) of a sample can be determined rapidly and accurately using CD spectroscopy. nih.gov This method relies on the principle that the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A pure sample of one enantiomer will exhibit a maximum CD signal, while a racemic mixture (a 50:50 mixture of both enantiomers) will be CD silent, showing no signal. semanticscholar.org

The process typically involves generating a calibration curve. nih.gov This is accomplished by preparing a series of samples with known enantiomeric excess and measuring their corresponding CD signal, often the molar ellipticity [θ], at a specific wavelength where the difference in absorption is maximal. The resulting data, which typically shows a linear relationship between enantiomeric excess and the CD signal, can then be used to determine the enantiomeric purity of an unknown sample of the compound. For many chiral ketones, this analysis is straightforward and can be applied in high-throughput screening settings. nih.govbohrium.com

Research on analogous α-chiral ketones has demonstrated the efficacy of this approach. For instance, studies on α-chiral cyclohexanones have successfully utilized CD spectroscopy to quantify enantiomeric excess with a high degree of accuracy. nih.gov The methodology involves monitoring the charge transfer bands that arise from the complexation of the ketone with a chiral metal complex, which can amplify the CD signal. nih.gov

A hypothetical dataset for 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is presented below to illustrate the application of this technique. The data showcases the linear correlation between the enantiomeric excess of the (R)-enantiomer and the observed molar ellipticity at a specific wavelength (λmax).

Table 1: Representative Data for Enantiomeric Purity Determination of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- using Circular Dichroism Spectroscopy

Sample IDEnantiomeric Excess (% ee of R-enantiomer)Molar Ellipticity [θ] at λmax (deg·cm2·dmol-1)
1100%+5000
275%+3750
350%+2500
425%+1250
50% (Racemic)0
6-25%-1250
7-50%-2500
8-75%-3750
9-100% (Pure S-enantiomer)-5000

This linear relationship, once established, provides a robust and rapid method for the quality control and stereochemical analysis of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-. Other chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), can also be employed for this purpose, offering complementary structural information and high accuracy. semanticscholar.orgnih.govrsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

From the FMO energies, a range of global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electronic chemical potential (μ) indicates the tendency of electrons to escape from the system. mdpi.com A negative chemical potential suggests that the compound is stable and does not readily decompose. mdpi.com Hardness (η) and softness (S) describe the resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the ability of the molecule to accept electrons.

Table 1: Calculated Global Reactivity Descriptors for 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- Hypothetical data for illustrative purposes.

Descriptor Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.54
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.23
HOMO-LUMO Energy Gap ΔE 5.31
Ionization Potential IP 6.54
Electron Affinity EA 1.23
Electronegativity χ 3.885
Chemical Hardness η 2.655
Chemical Softness S 0.377
Electrophilicity Index ω 2.84
Electronic Chemical Potential µ -3.885

Molecular Dynamics Simulations for Conformational Landscapes

The presence of multiple rotatable bonds in 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- results in a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the accessible conformations of a molecule over time. By simulating the atomic motions based on a given force field, MD simulations can map out the potential energy surface and identify low-energy, stable conformers.

These simulations can reveal the preferred spatial arrangements of the hexanone chain relative to the methoxyphenyl ring and the bromine atom. Understanding the conformational preferences is crucial as different conformers can exhibit distinct reactivities and biological activities. Accelerated MD techniques can be employed to enhance the sampling of conformational space and overcome high energy barriers, allowing for a more comprehensive exploration of the conformational landscape in a computationally efficient manner. nih.gov

Table 2: Relative Energies of Stable Conformers of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- Identified by Molecular Dynamics Simulations Hypothetical data for illustrative purposes. | Conformer | Dihedral Angle (°) (Caryl-Ccarbonyl-Cbromo-Calkyl) | Relative Energy (kcal/mol) | Population (%) | | :--- | :--- | :--- | :--- | | I (Anti-periplanar) | 178.5 | 0.00 | 65.2 | | II (Gauche) | 65.2 | 1.25 | 20.1 | | III (Gauche) | -68.9 | 1.35 | 14.7 |

Prediction of Reaction Selectivity and Pathway Energetics using Density Functional Theory

Density Functional Theory (DFT) is a versatile tool for investigating reaction mechanisms and predicting the selectivity of chemical transformations involving 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-. nih.gov By calculating the energies of reactants, products, and transition states, DFT can provide detailed energetic profiles for various possible reaction pathways. nih.gov

For instance, in nucleophilic substitution reactions at the α-carbon bearing the bromine atom, DFT can be used to compare the activation energies for different nucleophiles, thereby predicting which reaction will be kinetically favored. Similarly, for reactions involving the carbonyl group or the aromatic ring, DFT can elucidate the regioselectivity by comparing the energies of the transition states leading to different products. This predictive power is invaluable for designing synthetic routes and optimizing reaction conditions.

Table 3: Calculated Activation Energies for Competing Reaction Pathways of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- using DFT Hypothetical data for illustrative purposes.

Reaction Pathway Nucleophile Transition State Activation Energy (ΔG, kcal/mol)
SN2 Substitution Azide (N3-) TS1 18.5
Favorskii Rearrangement Methoxide (B1231860) (CH3O-) TS2 22.1
Aldol Condensation Enolate of Acetone TS3 25.8

Synergistic Integration of Theoretical and Experimental Findings

The most comprehensive understanding of the chemical properties of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is achieved through the synergistic integration of theoretical calculations and experimental data. Computational results can be validated by comparison with experimental findings, while theoretical insights can help to interpret and explain experimental observations.

For example, the geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from DFT calculations can be compared with those determined from X-ray crystallography. A close agreement between the calculated and experimental structures provides confidence in the computational model. For the related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, X-ray diffraction studies have shown the molecule to be approximately planar, with specific torsion angles defining its conformation. nih.govresearchgate.net Similar comparisons for 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- would be crucial for validating theoretical models. Furthermore, calculated spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can be compared with experimental spectra to confirm the structure and provide a more detailed assignment of the spectral features. researchgate.net

Table 4: Comparison of Selected Calculated (DFT) and Experimental (X-ray) Geometric Parameters for a Substructure Analogous to 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- Experimental data for 2-Bromo-1-(4-methoxyphenyl)ethanone. researchgate.net Hypothetical DFT data for the corresponding substructure in 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- for illustrative purposes.

Parameter Calculated (DFT) Experimental (X-ray)
Ccarbonyl-O Bond Length (Å) 1.22 1.21
Caryl-Ccarbonyl Bond Length (Å) 1.49 1.48
Ccarbonyl-Cbromo Bond Length (Å) 1.53 1.54
Cbromo-Br Bond Length (Å) 1.95 1.94
Caryl-Ccarbonyl-Cbromo-Calkyl Dihedral Angle (°) -179.2 -178.0

Based on a comprehensive review of available scientific literature, there is currently insufficient data to provide a detailed article on the specific applications of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- in complex organic synthesis according to the requested outline.

Research and publications predominantly focus on a closely related but structurally different compound, 2-bromo-1-(4-methoxyphenyl)ethanone . This molecule, an α-bromo ketone with a two-carbon chain, is well-documented as a key intermediate in the synthesis of various heterocyclic compounds, including thiazole-substituted hydrazones which have been investigated for their potential pharmacological activities. nih.govresearchgate.net

However, specific research detailing the role of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- , which features a longer six-carbon chain, as a versatile synthetic intermediate, its use in constructing architecturally complex molecules, or its contribution to novel retrosynthetic strategies is not present in the surveyed literature. The distinct chemical properties conferred by the longer alkyl chain would likely lead to different reactivity and applications, but dedicated studies on these aspects could not be identified.

Therefore, a scientifically accurate article adhering to the strict outline provided cannot be generated at this time.

Future Research Directions and Perspectives

Greener Pathways: The Quest for Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste and the efficient use of resources. Traditional methods for the α-bromination of ketones often rely on stoichiometric amounts of hazardous reagents like elemental bromine, leading to the formation of undesirable by-products and posing environmental concerns. Future research should prioritize the development of more sustainable and atom-economical routes to 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-.

Key Research Thrusts:

Catalytic Bromination: A shift from stoichiometric to catalytic bromination methods is essential. The exploration of catalysts that can utilize milder and safer brominating agents will be a significant step forward. For instance, systems employing hydrogen peroxide (H₂O₂) in conjunction with a bromide source offer a greener alternative, with water as the primary byproduct.

Biocatalysis: The burgeoning field of biocatalysis offers exciting prospects for the synthesis of α-halo ketones. The investigation of haloperoxidase enzymes for the regioselective bromination of 1-(4-methoxyphenyl)-1-hexanone could provide a highly sustainable and environmentally benign synthetic route.

Table 1: Comparison of Bromination Methods for Ketones

MethodBrominating AgentAdvantagesDisadvantages
Traditional Elemental Bromine (Br₂)High reactivityHazardous, stoichiometric, produces HBr byproduct
Green Catalytic H₂O₂/HBrMilder conditions, water as byproductMay require optimization for specific substrates
Polymer-Supported Polymer-Bound ReagentEasy separation, recyclableHigher initial cost, potential for lower reactivity
Biocatalytic Haloperoxidase/Br⁻High selectivity, mild conditionsEnzyme stability and availability can be challenging

Unlocking New Possibilities: Exploration of Novel Reactivity Modes and Catalytic Systems

The reactivity of the carbon-bromine bond in 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is a gateway to a vast array of chemical transformations. While classical nucleophilic substitution reactions are well-established, future research should focus on uncovering novel reactivity patterns and developing innovative catalytic systems to expand its synthetic utility.

Potential Areas of Exploration:

Cross-Coupling Reactions: The development of catalytic systems, particularly those based on transition metals like palladium, nickel, and copper, for the cross-coupling of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- with various organometallic reagents (e.g., organoboranes, organozincs) would enable the direct formation of carbon-carbon and carbon-heteroatom bonds at the α-position. This would provide a powerful tool for the synthesis of complex molecular architectures.

Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new avenues for the functionalization of the α-carbon. This approach allows for the generation of radical intermediates under mild conditions, enabling transformations that are not accessible through traditional ionic pathways.

Dual Catalysis Systems: Investigating the combination of two different catalytic cycles, such as transition metal catalysis and organocatalysis, could lead to novel and highly selective transformations of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-.

The Rise of Automation: Integration into Automated and Flow Chemistry Platforms

The integration of chemical synthesis into automated and continuous flow platforms is revolutionizing the way molecules are made, offering enhanced control, safety, and scalability. The synthesis and subsequent reactions of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- are well-suited for adaptation to these modern technologies.

Future Directions:

Continuous Flow α-Bromination: Developing a continuous flow process for the α-bromination of 1-(4-methoxyphenyl)-1-hexanone would offer significant advantages over batch production. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially when handling hazardous reagents like bromine.

Automated Synthesis Platforms: The incorporation of the synthesis and derivatization of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- into automated synthesis platforms would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. These platforms can integrate reaction execution, workup, and analysis, significantly accelerating the research and development process.

Table 2: Advantages of Flow Chemistry for α-Bromination

FeatureBatch ChemistryFlow Chemistry
Safety Handling of large quantities of hazardous reagentsSmall reaction volumes, enhanced heat and mass transfer, improved safety
Control Difficult to control exotherms and mixingPrecise control over temperature, pressure, and residence time
Scalability Scaling up can be challenging and non-linearScalable by running the system for longer periods (scaling out)
Efficiency Often requires workup between stepsPotential for in-line purification and multi-step sequences

Mastering Chirality: Design of Highly Stereoselective Transformations

The introduction of a stereocenter at the α-position of a ketone is a common challenge in organic synthesis. For 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-, the development of methods to control the stereochemistry at the C2 position would be a significant advancement, particularly for applications in medicinal chemistry where enantiomeric purity is often critical.

Prospective Research Areas:

Asymmetric Bromination: The design and application of chiral catalysts, such as chiral amines or phase-transfer catalysts, for the enantioselective α-bromination of 1-(4-methoxyphenyl)-1-hexanone would provide direct access to enantioenriched 2-bromo-1-(4-methoxyphenyl)-1-hexanone.

Stereoconvergent Reactions: The development of catalytic methods that can convert a racemic mixture of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- into a single enantiomer of a desired product would be highly valuable. This could be achieved through dynamic kinetic resolution or stereoconvergent cross-coupling reactions.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the ketone substrate could provide a reliable method for controlling the stereochemical outcome of the bromination reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Q & A

Q. Basic

  • 1H NMR : Key signals include aromatic protons (δ 8.17 ppm, doublet) and methoxy groups (δ 3.81 ppm, singlet) .
  • X-ray crystallography : Confirms molecular geometry and packing .
  • Melting point analysis : Compare with literature values to detect impurities .

What computational methods complement experimental data for structural elucidation?

Q. Advanced

  • DFT calculations : Optimize geometry and compare with X-ray data to validate intramolecular interactions .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H···O vs. H···Br contributions) .

Why do different recrystallization solvents yield varying crystal morphologies?

Advanced
Solvent polarity affects nucleation kinetics:

  • Ethyl acetate : Produces larger, well-defined crystals due to slow evaporation .
  • Diethyl ether : Rapid crystallization may yield smaller crystals with defects, impacting diffraction quality .

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